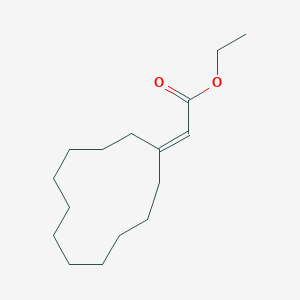

Ethyl cyclododecylideneacetate

Descripción general

Descripción

Ethyl cyclododecylideneacetate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a cyclic ester that is derived from cyclododecylideneacetic acid and ethyl alcohol. This compound is a colorless liquid that has a pleasant odor and is soluble in organic solvents.

Aplicaciones Científicas De Investigación

Nickel-Catalyzed Cocyclization

Research by Saito, Masuda, and Komagawa (2004) in the Journal of the American Chemical Society focuses on the [3 + 2 + 2] cocyclization of ethyl cyclopropylideneacetate with alkynes. This process, facilitated by a nickel catalyst, is significant for synthesizing cycloheptadiene derivatives selectively and efficiently (S. Saito, M. Masuda, & Shinsuke Komagawa, 2004).

Synthesis of Seven-Membered Carbocycles

A study in 2007 in The Journal of Organic Chemistry by the same authors delved into the synthesis of seven-membered carbocycles using the same [3 + 2 + 2] cocyclization process. This highlighted the unique reactivity of ethyl cyclopropylideneacetate, contributing to advancements in organic chemistry (S. Saito, Shinsuke Komagawa, I. Azumaya, & M. Masuda, 2007).

Synthesis of Fused Bicyclic Compounds

Maeda and Saito (2007) in Tetrahedron Letters investigated the [3+2+2] cycloaddition reaction involving ethyl cyclopropylideneacetate and diynes, yielding 7,6- and 7,5-fused bicyclic compounds. This study presents a novel approach in the synthesis of these complex molecular structures (Kyotaro Maeda & S. Saito, 2007).

Cyclodextrin-Based Pharmaceutics

In the realm of pharmaceuticals, Davis and Brewster (2004) in Nature Reviews Drug Discovery discussed the role of cyclodextrins in drug delivery systems. Although not directly related to ethyl cyclododecylideneacetate, this research is relevant for understanding how cyclic compounds, similar in structure, can enhance drug bioavailability and delivery (Mark E. Davis & M. Brewster, 2004).

Utilization in Synthesizing Fused Heterocycles

Zoorob, Elsherbini, and Hamama (2012) explored the use of related cyclic compounds, such as ethyl 2-oxocyclododecanecarboxylate, in the synthesis of macrocyclic systems. Their work adds to the understanding of using cyclic compounds in the construction of complex molecular architectures (H. Zoorob, M. Elsherbini, & W. Hamama, 2012).

Dimerization Processes

Kawasaki, Saito, and Yamamoto (2002) in The Journal of Organic Chemistry presented findings on the dimerization of ethyl cyclopropylideneacetates. This study contributes to understanding the structural dependencies and reaction mechanisms in the dimerization of cyclic compounds (T. Kawasaki, S. Saito, & Yoshinori Yamamoto, 2002).

Propiedades

IUPAC Name |

ethyl 2-cyclododecylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYSXHJVYTXQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563006 | |

| Record name | Ethyl cyclododecylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-26-0 | |

| Record name | Ethyl cyclododecylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

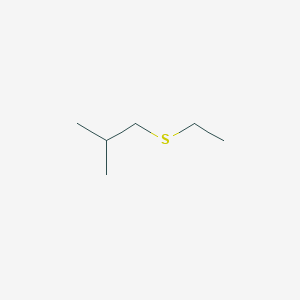

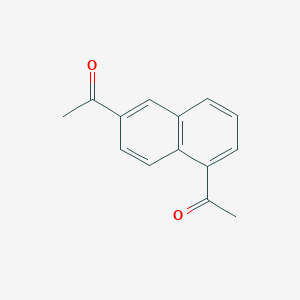

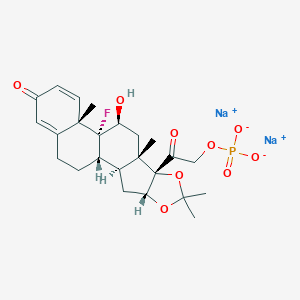

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)

![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)

![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)